molecular formula C10H19Cl2N3O2 B6169433 2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride CAS No. 2680534-69-2

2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride

Cat. No.: B6169433
CAS No.: 2680534-69-2
M. Wt: 284.2
InChI Key:
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Description

2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and a chloroacetyl group, which is known for its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via acylation using chloroacetyl chloride in the presence of a base such as triethylamine.

    N-Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle reactive intermediates like chloroacetyl chloride.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alcohols.

    Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, to form N-oxides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in dichloromethane.

Major Products

    Substitution: Formation of substituted amides, thioesters, or ethers.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of N-oxides.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the construction of heterocyclic compounds.

Biology

In biological research, this compound can be used to study the interactions of diazepane derivatives with biological macromolecules. It may serve as a model compound for investigating the binding affinities and mechanisms of action of similar structures.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The diazepane ring is a common motif in many drugs, and modifications of this structure can lead to the discovery of new therapeutic agents.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, where its unique chemical properties can impart desirable characteristics.

Mechanism of Action

The mechanism of action of 2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The diazepane ring may also interact with receptor sites, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-chloroacetyl)piperazin-1-yl]-N,N-dimethylacetamide hydrochloride: Similar structure but with a piperazine ring instead of a diazepane ring.

    2-[4-(2-chloroacetyl)morpholin-1-yl]-N-methylacetamide hydrochloride: Contains a morpholine ring instead of a diazepane ring.

    2-[4-(2-chloroacetyl)-1,4-oxazepan-1-yl]-N-methylacetamide hydrochloride: Features an oxazepane ring.

Uniqueness

The uniqueness of 2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride lies in its diazepane ring, which provides distinct steric and electronic properties compared to piperazine or morpholine derivatives. This can result in different biological activities and reactivity profiles, making it a valuable compound for diverse applications.

Properties

CAS No.

2680534-69-2

Molecular Formula

C10H19Cl2N3O2

Molecular Weight

284.2

Purity

95

Origin of Product

United States

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